N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate (II) under reflux conditions for 12 hours in an argon atmosphere using a 2-ethoxyethanol-water mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may yield pyrazole alcohols.
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with similar structural features.
3-(2-Methylpyrazol-3-yl)propanoic acid: A related compound with a different functional group.
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain applications where these properties are advantageous.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-6-16-9-10(7-14-16)12-8-11-4-5-13-15(11)2;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H |
InChI Key |
XNXZGGHAYQSUOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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